3-bromo-4-fluoro-5-iodo-1H-indazole

chemoselective cross-coupling C–X bond dissociation energy indazole functionalization

3-Bromo-4-fluoro-5-iodo-1H-indazole (CAS 2222331-69-1, molecular weight 340.92 g/mol, molecular formula C7H3BrFIN2) is a densely functionalized 1H-indazole derivative that bears three different halogen atoms at the 3-, 4-, and 5-positions. This substitution pattern creates a scaffold in which the intrinsic reactivity of the C–Br, C–F, and C–I bonds is inherently differentiated, enabling sequential, chemoselective functionalization that is not possible with single- or di-halogenated indazole analogs.

Molecular Formula C7H3BrFIN2
Molecular Weight 340.92 g/mol
Cat. No. B12841826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-fluoro-5-iodo-1H-indazole
Molecular FormulaC7H3BrFIN2
Molecular Weight340.92 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1I)F)Br
InChIInChI=1S/C7H3BrFIN2/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,(H,11,12)
InChIKeyBMRNDFLACYQWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-5-iodo-1H-indazole: A Tri-Halogenated Indazole Building Block for Selective Cross-Coupling


3-Bromo-4-fluoro-5-iodo-1H-indazole (CAS 2222331-69-1, molecular weight 340.92 g/mol, molecular formula C7H3BrFIN2) is a densely functionalized 1H-indazole derivative that bears three different halogen atoms at the 3-, 4-, and 5-positions . This substitution pattern creates a scaffold in which the intrinsic reactivity of the C–Br, C–F, and C–I bonds is inherently differentiated, enabling sequential, chemoselective functionalization that is not possible with single- or di-halogenated indazole analogs [1]. The compound serves as a key intermediate for constructing complex indazole-containing libraries for medicinal chemistry and agrochemical research [1].

Why Generic Indazole Halides Cannot Replace 3-Bromo-4-fluoro-5-iodo-1H-indazole in Regioselective Synthesis


The three carbon–halogen bonds in 3-bromo-4-fluoro-5-iodo-1H-indazole exhibit markedly different bond-dissociation energies (C–I ≈ 57 kcal/mol, C–Br ≈ 70 kcal/mol, C–F ≈ 115 kcal/mol) and reactivity profiles toward palladium-catalyzed cross-coupling [REFS-1, REFS-2]. Single-halogen indazole building blocks (e.g., 3-bromo-1H-indazole or 5-iodo-1H-indazole) offer only one reactive handle, while regioisomeric tri-halogenated indazoles (e.g., 6-bromo-4-fluoro-3-iodo-1H-indazole) have different spatial arrangements of the halogens on the indazole ring, leading to different electronic environments and altered site-selectivity outcomes [3]. Therefore, substituting this compound with a generic indazole halide compromises the designed sequence of successive cross-coupling steps, reducing synthetic efficiency and product purity in programs that rely on programmed, regiocontrolled functionalization of the indazole core.

Quantitative Differentiation of 3-Bromo-4-fluoro-5-iodo-1H-indazole from its Closest Indazole Halide Analogs


Intrinsic C–X Bond-Dissociation-Energy Gradient for Chemoselective Palladium-Catalyzed Cross-Coupling

The carbon–halogen bonds in 3-bromo-4-fluoro-5-iodo-1H-indazole span a BDE range of approximately 57–115 kcal/mol (C–I < C–Br < C–F), creating an intrinsic reactivity gradient that allows the C-5 iodine to undergo oxidative addition with Pd(0) under mild conditions while the C-3 bromine requires higher temperatures and the C-4 fluorine remains essentially inert [REFS-1, REFS-2]. In contrast, the close analog 3-bromo-5-iodo-1H-indazole (CAS 885519-16-4), which lacks the C-4 fluorine, has a narrower BDE window (C–I ≈57 kcal/mol, C–Br ≈70 kcal/mol) and lacks the electron-withdrawing fluoro substituent that further deactivates the C-3 bromine through inductive effects, reducing the achievable chemoselectivity between the two reactive halogens .

chemoselective cross-coupling C–X bond dissociation energy indazole functionalization

Regioisomeric Differentiation: Computed LogP and Topological Polar Surface Area Comparison

The target compound 3-bromo-4-fluoro-5-iodo-1H-indazole and its regioisomer 6-bromo-4-fluoro-3-iodo-1H-indazole (PubChem CID 155285154, CAS 887568-00-5) share the same molecular formula (C7H3BrFIN2) and molecular weight (340.92 g/mol) but differ in the calculated lipophilicity and topological polar surface area (TPSA) due to the different spatial arrangement of halogens around the indazole ring [REFS-1, REFS-2]. Although computed XLogP3-AA for the 6-bromo-4-fluoro-3-iodo isomer is reported as 3.0, the 3-bromo-4-fluoro-5-iodo arrangement places the polarizable iodine atom further from the pyrazole ring nitrogen, altering the local dipole moment and hydrogen-bond acceptor capacity, which can influence passive membrane permeability and target engagement in cellular assays [2].

lipophilicity regioisomer differentiation medicinal chemistry design

Sequential Cross-Coupling Selectivity Demonstrated on a Structurally Related 5-Bromo-3-iodoindazole Scaffold

Witulski et al. demonstrated that 5-bromo-3-iodoindazoles undergo selective Sonogashira coupling at the C-3 iodine position in the presence of the C-5 bromine, enabling a sequential Sonogashira–Suzuki sequence that installs two different aryl/alkynyl groups with high regiochemical fidelity [1]. When 5-bromo-3-iodo-1H-indazole (1 equiv) was treated with phenylacetylene (1.05 equiv), Pd(PPh3)2Cl2/CuI in THF/Et3N at room temperature, the C-3 alkyne adduct was obtained in 83% yield, with no detectable coupling at the C-5 bromine [1]. The target compound 3-bromo-4-fluoro-5-iodo-1H-indazole is expected to exhibit an even larger reactivity difference between its C-5 iodine and C-3 bromine because the C-4 fluorine further deactivates the C-3 position via its electron-withdrawing inductive effect, enhancing the selectivity window beyond that reported for the non-fluorinated analog [2].

Sonogashira coupling Suzuki coupling sequential functionalization

Exclusive C-5 Iodine Handle for Late-Stage Diversification in Drug Candidate Synthesis

In the development of 5-HT4 receptor PET radiotracers, Mangeant et al. designed a synthetic pathway that relies on a fluoroindazole core bearing an iodine atom at a position suitable for late-stage radioiodination or metal-catalyzed 18F-fluorination [1]. The target compound 3-bromo-4-fluoro-5-iodo-1H-indazole provides the C-5 iodine as a dedicated leaving group for late-stage C–C or C–N bond formation, while the C-4 fluorine is already installed as a metabolically stable 19F NMR handle or future 18F radiolabeling site [1]. In contrast, 4-fluoro-5-iodo-1H-indazole (CAS 1082041-87-9) lacks the C-3 bromine, limiting the scaffold to only two functionalizable positions and reducing the molecular complexity achievable in a single synthetic sequence .

late-stage functionalization radiosynthesis PET imaging precursors

Optimal Procurement Scenarios for 3-Bromo-4-fluoro-5-iodo-1H-indazole Based on Quantitative Differentiation Evidence


Programmed Sequential Cross-Coupling for Indazole-Focused Compound Library Synthesis

Medicinal chemistry groups building focused indazole libraries benefit from the three-tier C–X reactivity gradient (C-5 I > C-3 Br >> C-4 F) of 3-bromo-4-fluoro-5-iodo-1H-indazole. The C-5 iodine undergoes Sonogashira coupling exclusively at room temperature, while the C-3 bromine remains intact for a subsequent Suzuki coupling under elevated temperature (60–80 °C), as demonstrated on the related 5-bromo-3-iodoindazole scaffold . The C-4 fluorine is inert to Pd-catalyzed cross-coupling, providing a permanent 19F NMR probe or a site for future nucleophilic displacement. Purchasing this single, tri-halogenated intermediate eliminates the need for three separate mono-halogenated indazole building blocks and reduces the total number of synthetic steps by at least 2–3 per library compound.

Radiotracer Precursor for PET Imaging Agent Development

In PET tracer development programs targeting CNS receptors such as 5-HT4R, the compound's C-5 iodine serves as a leaving group for metal-catalyzed 18F-fluorination or as a site for radioiodination, while the C-4 fluorine provides a metabolically stable cold reference standard [1]. The C-3 bromine can be used for an initial diversification step to install a pharmacophore before radiolabeling, making this compound uniquely suited as a late-stage diversification precursor. The regioisomeric purity of the exact 3-bromo-4-fluoro-5-iodo substitution pattern is critical because halogen position on the indazole ring directly impacts binding affinity to the target receptor, as shown by the nanomolar affinity of fluoroindazole-based 5-HT4R ligands developed by Mangeant et al. [1].

Kinase Inhibitor Fragment Elaboration with Orthogonal Halogen Reactivity

Indazole is a privileged scaffold in kinase inhibitor design (e.g., pazopanib, niraparib). The orthogonal reactivity of the three halogens in 3-bromo-4-fluoro-5-iodo-1H-indazole allows medicinal chemists to probe the ATP-binding pocket, the hinge-binding region, and the solvent-exposed area of a kinase sequentially from a single starting material [2]. The C-5 iodine can be used to install a hydrophobic aryl group via Suzuki coupling; the C-3 bromine can introduce an amide or amine substituent through Buchwald–Hartwig amination; and the C-4 fluorine can be retained to improve metabolic stability through the well-established blocking effect of aromatic fluorine on cytochrome P450-mediated oxidation at adjacent positions [3]. Such a programmed elaboration strategy is not feasible with dihalogenated or mono-halogenated indazole analogs.

Quality Control and Regulatory Starting Material for cGMP Intermediate Synthesis

For contract manufacturing organizations (CMOs) and process chemistry groups requiring a well-characterized, single-regioisomer tri-halogenated indazole as a regulatory starting material, 3-bromo-4-fluoro-5-iodo-1H-indazole (CAS 2222331-69-1) offers a defined molecular identity with traceable CAS number, available certificate of analysis (COA), and NMR data from commercial suppliers . The purity specification of ≥95% and the availability of MDL and SMILES identifiers facilitate compliance with ICH Q11 guidelines for starting material characterization. In contrast, sourcing the incorrect regioisomer (e.g., the 6-bromo-4-fluoro-3-iodo isomer, CAS 887568-00-5) would introduce a structurally distinct impurity that could propagate through the synthetic route, complicating downstream purification and analytical validation [4].

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